Cas no 1366323-78-5 ((3R)-3-(4-bromo-2-chlorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid)

(3R)-3-(4-Bromo-2-chlorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid is a chiral intermediate of interest in pharmaceutical synthesis, particularly for the development of bioactive compounds. Its structure features a stereocenter at the 3-position, ensuring enantioselective reactivity, while the tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic transformations. The presence of both bromo and chloro substituents on the phenyl ring offers versatile functionalization opportunities for further derivatization. This compound is valued for its high purity and well-defined stereochemistry, making it suitable for applications in medicinal chemistry and drug discovery. Its carboxylic acid functionality allows for straightforward conjugation or further modifications, supporting its utility in complex synthetic routes.
(3R)-3-(4-bromo-2-chlorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid structure
1366323-78-5 structure
商品名:(3R)-3-(4-bromo-2-chlorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid
CAS番号:1366323-78-5
MF:C14H17BrClNO4
メガワット:378.646082639694
CID:6201594
PubChem ID:103840604

(3R)-3-(4-bromo-2-chlorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-(4-bromo-2-chlorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid
    • (R)-3-(4-Bromo-2-chlorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
    • (3R)-3-(4-bromo-2-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
    • 1366323-78-5
    • EN300-1163513
    • インチ: 1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-5-4-8(15)6-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
    • InChIKey: LVQFMQFWPKDUOW-LLVKDONJSA-N
    • ほほえんだ: BrC1C=CC(=C(C=1)Cl)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 377.00295g/mol
  • どういたいしつりょう: 377.00295g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 386
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

(3R)-3-(4-bromo-2-chlorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1163513-10.0g
(3R)-3-(4-bromo-2-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366323-78-5
10g
$3746.0 2023-06-08
Enamine
EN300-1163513-2.5g
(3R)-3-(4-bromo-2-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366323-78-5
2.5g
$1707.0 2023-06-08
Enamine
EN300-1163513-1000mg
(3R)-3-(4-bromo-2-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366323-78-5
1000mg
$699.0 2023-10-03
Enamine
EN300-1163513-100mg
(3R)-3-(4-bromo-2-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366323-78-5
100mg
$615.0 2023-10-03
Enamine
EN300-1163513-0.5g
(3R)-3-(4-bromo-2-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366323-78-5
0.5g
$836.0 2023-06-08
Enamine
EN300-1163513-5.0g
(3R)-3-(4-bromo-2-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366323-78-5
5g
$2525.0 2023-06-08
Enamine
EN300-1163513-250mg
(3R)-3-(4-bromo-2-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366323-78-5
250mg
$642.0 2023-10-03
Enamine
EN300-1163513-500mg
(3R)-3-(4-bromo-2-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366323-78-5
500mg
$671.0 2023-10-03
Enamine
EN300-1163513-5000mg
(3R)-3-(4-bromo-2-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366323-78-5
5000mg
$2028.0 2023-10-03
Enamine
EN300-1163513-0.25g
(3R)-3-(4-bromo-2-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366323-78-5
0.25g
$801.0 2023-06-08

(3R)-3-(4-bromo-2-chlorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid 関連文献

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(3R)-3-(4-bromo-2-chlorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acidに関する追加情報

Comprehensive Overview of (3R)-3-(4-bromo-2-chlorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid (CAS No. 1366323-78-5)

The compound (3R)-3-(4-bromo-2-chlorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid (CAS No. 1366323-78-5) is a chiral intermediate of significant interest in pharmaceutical and organic chemistry. Its unique structure, featuring a 4-bromo-2-chlorophenyl group and a tert-butoxycarbonyl (Boc) protected amino moiety, makes it a versatile building block for drug discovery and development. Researchers and industry professionals frequently search for this compound due to its applications in synthesizing bioactive molecules, particularly in the fields of peptide chemistry and small-molecule therapeutics.

One of the key reasons for the growing attention toward CAS 1366323-78-5 is its role in the synthesis of protease inhibitors and enzyme modulators. The presence of both bromo and chloro substituents on the aromatic ring enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern medicinal chemistry. Additionally, the Boc-protected amino acid functionality allows for selective deprotection, enabling precise control over molecular assembly in multi-step syntheses.

In recent years, the demand for chiral intermediates like (3R)-3-(4-bromo-2-chlorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid has surged, driven by advancements in asymmetric synthesis and the need for enantiomerically pure pharmaceuticals. This compound is often referenced in discussions about green chemistry and sustainable synthesis, as researchers explore eco-friendly methods to produce such intermediates with minimal waste and energy consumption. Its compatibility with flow chemistry techniques further underscores its relevance in contemporary drug manufacturing.

From a commercial perspective, CAS 1366323-78-5 is sought after by suppliers specializing in high-purity chemicals for research and development. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its purity and stereochemical integrity. The compound’s stability under standard storage conditions (typically at 2-8°C in a dry environment) also contributes to its practicality in laboratory settings.

Looking ahead, the applications of (3R)-3-(4-bromo-2-chlorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid are expected to expand, particularly in the development of targeted therapies and precision medicine. Its structural features align with the growing focus on personalized drug design, where tailored molecular architectures are critical for efficacy and safety. As the pharmaceutical industry continues to innovate, this compound will likely remain a cornerstone in the toolkit of synthetic chemists and drug developers worldwide.

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